An In-depth Technical Guide to 1-(4-methylpiperazin-1-yl)acetone (CAS 15885-04-8)
An In-depth Technical Guide to 1-(4-methylpiperazin-1-yl)acetone (CAS 15885-04-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(4-methylpiperazin-1-yl)acetone, a molecule of interest in medicinal chemistry and organic synthesis. Drawing from available data and established chemical principles, this document serves as a technical resource for professionals in drug development and related fields.
Chemical Identity and Structure
1-(4-methylpiperazin-1-yl)acetone, also known as 1-(4-methylpiperazin-1-yl)propan-2-one, is a ketone derivative of N-methylpiperazine.[1] Its chemical structure features a piperazine ring, a versatile pharmacophore, substituted with a methyl group at one nitrogen and an acetonyl group at the other.
Molecular Formula: C₈H₁₆N₂O[1]
Molecular Weight: 156.23 g/mol [1]
CAS Number: 15885-04-8[1]
Synonyms: 1-(4-methylpiperazin-1-yl)propan-2-one, 1-(4-METHYL-1-PIPERAZINYL)ACETONE, 1-(4-methylpiperazinyl)acetone[1]
Caption: 2D structure of 1-(4-methylpiperazin-1-yl)acetone.
Physicochemical Properties
Physical State: It is listed as a liquid by chemical suppliers.[2]
Table 1: Computed and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 156.23 g/mol | PubChem[1] |
| XLogP3-AA | -0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 156.1263 g/mol | PubChem[1] |
| Topological Polar Surface Area | 23.6 Ų | PubChem[1] |
| Predicted Boiling Point | 271 °C | EPA CompTox (for a similar compound)[3] |
| Predicted Density | 0.999 g/cm³ | EPA CompTox (for a similar compound)[3] |
| Predicted Refractive Index | 1.50 | EPA CompTox (for a similar compound)[3] |
Solubility: Based on its structure, which includes polar amine and ketone functionalities, 1-(4-methylpiperazin-1-yl)acetone is expected to be soluble in water and polar organic solvents.
Stability: The molecule is expected to be stable under standard conditions. However, prolonged exposure to strong oxidizing agents or extreme temperatures may lead to degradation. For related piperazine compounds, thermal degradation has been observed at elevated temperatures (e.g., 150-175 °C).
Synthesis and Purification
Caption: Proposed synthesis workflow for 1-(4-methylpiperazin-1-yl)acetone.
Proposed Experimental Protocol:
-
Reaction Setup: To a stirred solution of 1-methylpiperazine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 equivalents) to neutralize the acid formed during the reaction.
-
Addition of Chloroacetone: Slowly add chloroacetone (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically heated to a moderate temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate.
-
Workup: After the reaction is complete, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield the final product, 1-(4-methylpiperazin-1-yl)acetone.
This proposed synthesis is analogous to the well-established N-alkylation of amines and is expected to provide the desired product in good yield. A similar approach has been documented for the synthesis of related piperazinone and 1,4-diazepanone compounds where an N-benzyl amino ester is reacted with chloroacetone.[4]
Analytical Characterization
The structural confirmation of 1-(4-methylpiperazin-1-yl)acetone can be achieved through a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on its structure and data from analogous compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group attached to the piperazine nitrogen, a singlet for the acetyl methyl group, and a series of multiplets for the methylene protons of the piperazine ring and the methylene protons of the acetonyl group.
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¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon, the methyl carbons, and the various methylene carbons of the piperazine and acetonyl moieties. Predicted ¹³C NMR data for related structures are available in databases like the NP-MRD.[5]
4.2. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is anticipated to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern will likely involve cleavage of the C-C bond adjacent to the carbonyl group and fragmentation of the piperazine ring. Common fragments for piperazine derivatives often involve the loss of the N-methylpiperazine moiety.[6]
4.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl groups and C-N stretching vibrations of the piperazine ring.
Applications in Drug Development and Research
The 1-(4-methylpiperazin-1-yl) moiety is a key structural feature in a wide array of approved pharmaceutical agents, including antipsychotics, antidepressants, and anticancer drugs.[7] The piperazine ring, particularly when N-substituted, often imparts favorable pharmacokinetic properties such as improved solubility and oral bioavailability.
While specific applications of 1-(4-methylpiperazin-1-yl)acetone in the synthesis of marketed drugs are not explicitly detailed in the available literature, its structure suggests its utility as a versatile building block for the synthesis of more complex molecules. The ketone functionality provides a reactive handle for a variety of chemical transformations, including reductive amination, aldol condensation, and the formation of heterocyclic systems.
For instance, this compound could serve as a precursor for the synthesis of novel kinase inhibitors, as the piperazine group is a common feature in this class of drugs.[8] Its potential use as an intermediate in the development of new chemical entities warrants further investigation by medicinal chemists and drug discovery scientists.
Safety and Handling
Based on safety data for similar compounds, 1-(4-methylpiperazin-1-yl)acetone should be handled with appropriate precautions. It is advisable to work in a well-ventilated area or under a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(4-methylpiperazin-1-yl)acetone is a chemical compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While comprehensive experimental data is currently limited, this guide provides a thorough overview based on available information and predictive models. The proposed synthesis and analytical characterization methods offer a solid foundation for researchers interested in utilizing this compound in their work. Further exploration of its reactivity and applications is likely to uncover new opportunities for the development of novel therapeutic agents.
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